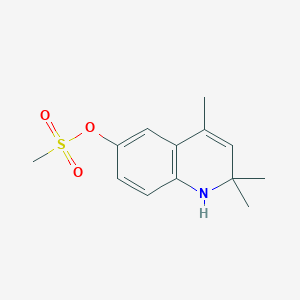![molecular formula C19H15N3O2S B15037255 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide CAS No. 118000-46-7](/img/structure/B15037255.png)
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzenesulfonamide is a compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzenesulfonamide consists of an imidazo[1,2-a]pyridine moiety linked to a phenyl ring, which is further connected to a benzenesulfonamide group. This unique structure imparts the compound with significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzenesulfonamide typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the phenyl and benzenesulfonamide groups. One common method involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine core. This is followed by a coupling reaction with a halogenated phenyl derivative and subsequent sulfonamide formation .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable solvents, catalysts, and temperature control. For example, the cyclization reaction can be carried out in toluene or ethyl acetate, with iodine or tert-butyl hydroperoxide (TBHP) as catalysts .
Chemical Reactions Analysis
Types of Reactions
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazo[1,2-a]pyridine core can be oxidized under specific conditions.
Reduction: Reduction reactions can target the sulfonamide group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or TBHP can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenated derivatives and strong bases or acids are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. The compound binds to the active site of these enzymes, preventing the breakdown of neurotransmitters and thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Benzenesulfonamide derivatives: Compounds with the benzenesulfonamide group are known for their therapeutic potential.
Uniqueness
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzenesulfonamide is unique due to its combined structure, which imparts a synergistic effect on its biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
118000-46-7 |
|---|---|
Molecular Formula |
C19H15N3O2S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H15N3O2S/c23-25(24,17-6-2-1-3-7-17)21-16-11-9-15(10-12-16)18-14-22-13-5-4-8-19(22)20-18/h1-14,21H |
InChI Key |
COYHVIRIHZJRRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(8-Methoxy-2-methylquinolin-4-yl)amino]phenol](/img/structure/B15037192.png)
![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B15037196.png)
![ethyl 4-{[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}piperazine-1-carboxylate](/img/structure/B15037211.png)
![3-chloro-1-(2,4-dimethylphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B15037213.png)
![N-(2-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B15037214.png)
![(6Z)-2-ethyl-5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15037221.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-3-methylbenzamide](/img/structure/B15037224.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15037229.png)
![3-(4-Methoxyphenyl)-2-[(2-methylprop-2-EN-1-YL)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B15037233.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15037245.png)
![Propyl 6-methyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15037247.png)
![N-[(1E)-(3,4-dimethoxyphenyl)methylene]-1-methyl-1H-benzimidazol-2-amine](/img/structure/B15037251.png)
![(E)-3-[3,4-dimethoxy-5-(piperonylsulfamoyl)phenyl]acrylic acid](/img/structure/B15037270.png)
